molecular formula C8H3BrF2O4 B12995262 6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid

6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B12995262
M. Wt: 281.01 g/mol
InChI Key: LTUUUDPTVFPXRS-UHFFFAOYSA-N
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Description

6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid is a chemical compound with the molecular formula C8H3BrF2O4. This compound is part of the benzodioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid typically involves the bromination of 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters ensures high-quality production with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

Uniqueness

6-Bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .

Properties

IUPAC Name

6-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2O4/c9-4-2-6-5(1-3(4)7(12)13)14-8(10,11)15-6/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUUUDPTVFPXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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